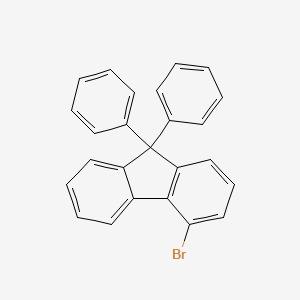
4-(Acetylsulfanyl)-1-chlorobutan-2-one
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Kinetics of Thermal Decomposition
The thermal decomposition of compounds similar to 4-(Acetylsulfanyl)-1-chlorobutan-2-one, such as 3-chlorobutan-2-one, has been studied to understand their behavior under heat. These studies reveal how different functional groups affect the rate of elimination reactions (Dakubu & Maccoll, 1969).
Impact on Protein Structure
Research has been conducted on the influence of related compounds on the structure of proteins. For instance, 4-chlorobutanol has been shown to induce reversible and irreversible thermal unfolding of ribonuclease A, highlighting the potential of similar compounds in studying protein dynamics (Mehta, Kundu, & Kishore, 2004).
Electrochemical Reduction Studies
The electrochemical behavior of halogenated butanes, closely related to this compound, has been investigated. Such studies are essential for understanding the electrochemical properties and potential applications of these compounds in various fields (Pritts & Peters, 1995).
Application in Protecting Groups
This compound and similar compounds have been explored as protecting groups in the synthesis of phosphodiesters. This research is crucial for the development of new methods in synthetic chemistry, particularly in the creation of complex organic molecules (Kiuru, Lönnberg, & Ora, 2013).
Halogenation Processes
Studies on halogenation processes using N-haloamines and compounds like 1-chlorobutane provide insights into the mechanisms and kinetics of such reactions. These findings are significant for the chemical industry, especially in the production of halogenated organic compounds (Spanswick & Ingold, 1970).
Encapsulation of Organic Molecules
Research involving metal-assembled cage molecules that can capture organic molecules from water, including chlorobutane, highlights the potential application of this compound in environmental chemistry and material science (Fox et al., 2000).
Synthesis Techniques
Improved methods for synthesizing compounds like 4-chlorobutanal acetal demonstrate the ongoing advancements in organic synthesis techniques. These methodologies are vital for the efficient production of various chemical compounds (Li De-chen, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
S-(4-chloro-3-oxobutyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-5(8)10-3-2-6(9)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGFGVIPZFPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90817109 | |
| Record name | S-(4-Chloro-3-oxobutyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90817109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614760-04-2 | |
| Record name | S-(4-Chloro-3-oxobutyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90817109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


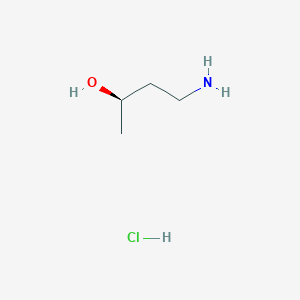
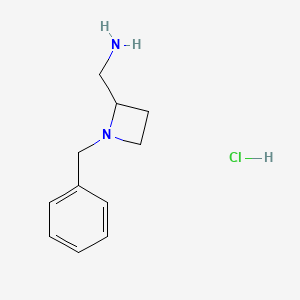
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1375810.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)
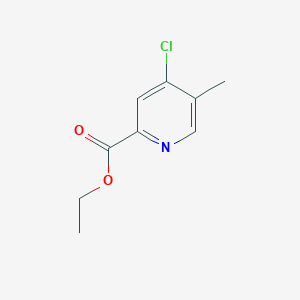
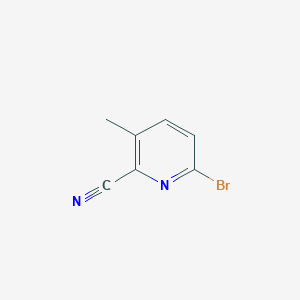
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)
